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ZK-200775: A Technical Guide for the Study of Excitotoxicity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][2][3][4] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory synaptic transmission and is a key player in the excitotoxic cascade.[4][5] ZK-200775 (also known as **Fanapanel** or MPQX) is a potent and selective competitive antagonist of the AMPA/kainate receptor, developed for its neuroprotective potential in conditions associated with excitotoxicity.[6][7][8] This technical guide provides an in-depth overview of ZK-200775, its mechanism of action, and its application in the study of excitotoxicity, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

ZK-200775 is a quinoxalinedione derivative that competitively blocks the binding of glutamate to AMPA and kainate receptors.[6][9] By preventing the activation of these receptors, ZK-200775 inhibits the excessive influx of cations, particularly Na+ and Ca2+, into neurons. This action is critical in mitigating the downstream pathological events of the excitotoxic cascade, which include mitochondrial dysfunction, activation of cell death pathways, and ultimately,



neuronal apoptosis and necrosis.[4][5] A key advantage of ZK-200775 is its high selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors, which were the initial focus of anti-excitotoxic drug development but were often associated with significant side effects.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile and neuroprotective efficacy of ZK-200775.

Table 1: Receptor Binding and Functional Antagonist Activity of ZK-200775



| Assay Type | Target/Agonist | Parameter | Value | Reference |
|--|----------------|-----------|---------|-----------|
| Receptor Binding (rat cortical membranes) | | | | |
| 3H-AMPA | Ki | 120 nM | [6][9] | |
| 3H-CNQX | Ki | 32 nM | [6][9] | |
| 3H-Kainate | Ki | 2.5 μΜ | [6] | |
| 3H-CPP (NMDA site) | Ki | 2.8 μΜ | [6] | |
| 3H-TCP (NMDA channel) | Ki | 11 μΜ | [6] | |
| 3H- Dichlorokynuren ate (NMDA glycine site) | Ki | 2.8 μΜ | [6] | |
| 3H-Glycine (NMDA glycine site) | Ki | 5.15 μΜ | [6] | |
| Functional Assays | | | | |
| Evoked Potentials (rat cingulate cortex slices) | Quisqualate | Ki | 3.2 nM | [6][10] |
| Kainate | Ki | 100 nM | [6][10] | |
| NMDA | Ki | 8.5 μΜ | [6][10] | |
| Spreading Depression (chicken retina) | Quisqualate | IC50 | 200 nM | [10] |



| Kainate | IC50 | 76 nM | [10] | |
|---|-----------------------------|-------|-------|-----|
| NMDA | IC50 | 13 μΜ | [10] | _ |
| Glycine | IC50 | 18 μΜ | [10] | |
| Electrophysiolog y (rat hippocampal neurons) | AMPA-induced current (peak) | IC50 | 21 nM | [6] |
| AMPA-induced current (plateau) | IC50 | 90 nM | [6] | |
| Kainate-induced current | IC50 | 27 nM | [6] | _ |
| NMDA-induced current | IC50 | 40 μΜ | [6] | _ |

Table 2: In Vivo Neuroprotective Efficacy of ZK-200775 in Models of Excitotoxicity



| Model | Species | Treatment Paradigm | Outcome Measure | Efficacy | Reference |
|---|---|--|----------------------------------|----------|-----------|
| Focal Cerebral Ischemia (Permanent MCAO) | Mouse | 10 mg/kg/h i.v. for 6h (immediate) | Infarct Volume Reduction | 34% | [6] |
| Rat | 3 mg/kg/h i.v. for 6h (immediate) | Infarct Volume Reduction | 24% | [6] | |
| Rat | 10 mg/kg/h i.v. for 6h (immediate) | Infarct Volume Reduction | 29% | [6] | |
| Rat | 3 mg/kg/h i.v. for 6h (delayed 1, 2, 4, or 5h) | Infarct Volume Reduction | 20-30% | [6] | |
| Focal Cerebral Ischemia (Transient MCAO with Reperfusion) | Rat | 0.1 mg/kg/h i.v. for 6h (at reperfusion) | Infarct Volume Reduction | 45% | [6] |
| Rat | 0.1 mg/kg/h i.v. for 6h (2h post- reperfusion) | Infarct Volume Reduction | 44% | [6] | |
| Traumatic Brain Injury | Rat | 0.3 mg/kg/h i.v. for 6h (1h post-trauma) | Cortical Damage Volume Reduction | 41% | [6] |
| Rat | 3 mg/kg/h i.v. for 6h (1h | Hippocampal CA3 Neuron | 37% | [6] | |



post-trauma)

Loss

Reduction

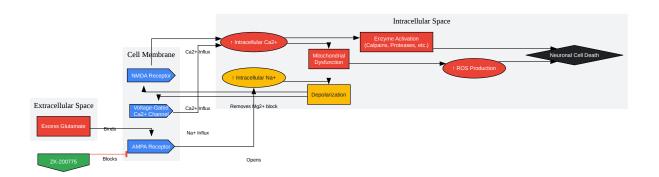
Table 3: In Vivo Pharmacological Profile of ZK-200775 in Rodents

| Test | Species | Parameter | Value (mg/kg, i.v.) | Reference |
|----------------------------|----------------------------|--------------------------|------------------------|-----------|
| Anticonvulsant Activity | Mouse | AMPA-induced seizures | THRD50: 2.9 | [6] |
| Mouse | Kainate-induced seizures | THRD50: 1.6 | [6] | |
| Mouse | NMDA-induced seizures | THRD50: 24.1 | [6] | |
| Motor Coordination | Mouse | Rotating Rod | ED50: 14.6 | [6] |
| Muscle Relaxation | Genetically Spastic Rat | Reduced Muscle Tone | 10 and 30 | [6] |
| Anxiolytic Activity | Mouse | Four-Plate Test | 0.3-3 (i.p.) | [6] |
| Exploratory Activity | Mouse | Reduction in Activity | ED50: 14.2 | [6] |

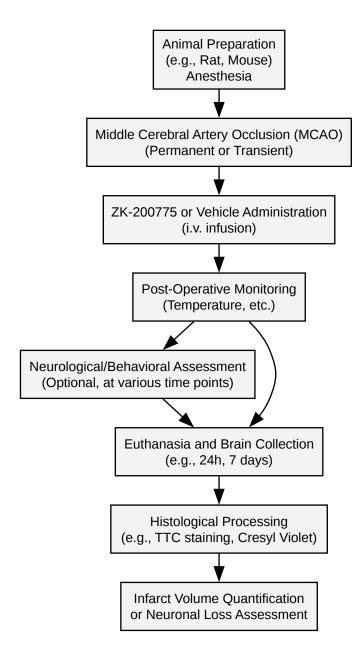
Signaling Pathways and Experimental Workflows AMPA Receptor-Mediated Excitotoxicity Signaling Pathway

The following diagram illustrates the central role of AMPA receptors in the excitotoxic cascade and the point of intervention for ZK-200775.









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